(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Description
This compound is a fluorinated cyclopenta[d][1,3]dioxol derivative featuring a trityloxy (triphenylmethoxy) methyl substituent. The trityl group serves as a protective moiety for the hydroxyl group, enhancing stability during synthetic processes .
Properties
IUPAC Name |
(3aR,6R,6aS)-5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FO4/c1-27(2)32-25-22(23(29)24(30)26(25)33-27)18-31-28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,24-26,30H,18H2,1-2H3/t24-,25+,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPZYZZSNMTBBI-NXCFDTQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(=C(C2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](C(=C([C@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclopenta[d][1,3]dioxol ring: This is achieved through a cyclization reaction involving appropriate diol and ketone precursors under acidic or basic conditions.
Introduction of the fluoro group: This step involves the selective fluorination of the intermediate compound using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of the hydroxyl group: The hydroxyl group is protected using trityl chloride in the presence of a base like pyridine to form the trityloxy derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or thiolates to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of (3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The compound’s unique structure allows it to fit into active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to other cyclopenta[d][1,3]dioxol derivatives, differing in substituents, stereochemistry, and functional groups. Below is a detailed comparison:
Table 1: Comparative Analysis of Structurally Related Compounds
Key Findings
Substituent Effects on Reactivity: The trityloxy methyl group in the target compound offers superior steric protection compared to the TBDPS group in Compound 13, but requires milder acidic conditions for deprotection .
Synthetic Methodologies: The target compound’s synthesis likely parallels that of Compound 13, which uses Grubbs catalyst-mediated ring-closing metathesis (RCM). However, the trityl group’s bulkiness may necessitate modified reaction conditions to avoid steric hindrance . In contrast, the non-fluorinated analog (CAS 369647-29-0) is synthesized via simpler routes due to the absence of fluorine and protective groups .
The TBDPS-protected analog (Compound 13) is utilized in carbocyclic nucleoside synthesis, suggesting the target compound could similarly serve as a precursor for antiviral or anticancer agents .
Research Implications and Gaps
- Stereochemical Specificity : The (3aS,4R,6aR) configuration of the target compound may confer unique binding properties compared to its (4S) diastereomers, warranting enantioselective synthesis studies .
- Comparative Stability : Further studies are needed to quantify the hydrolytic stability of the trityloxy group versus TBDPS under physiological conditions.
- Bioactivity Screening: No evidence directly links this compound to ferroptosis induction or cytotoxicity, unlike other fluorinated compounds discussed in OSCC research .
Biological Activity
(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is a synthetic compound with potential biological activity. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
- Molecular Formula : C28H27FO4
- Molecular Weight : 446.52 g/mol
- CAS Number : 805245-42-5
- Purity : Generally reported at 95% or higher .
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its anticancer properties. The following sections summarize key findings from research studies.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- Inhibition of Cancer Cell Proliferation :
-
Mechanism of Action :
- The mechanism through which the compound induces apoptosis in cancer cells involves the activation of caspase pathways and modulation of apoptotic proteins. Specifically, it was observed that treatment with the compound led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, indicating a shift towards apoptosis in treated cells .
Pharmacological Studies
Pharmacological evaluations have also been conducted to assess the broader biological implications of the compound:
- Antioxidant Activity :
Case Studies
Several case studies have examined the biological effects of this compound:
- Study on Lung Cancer Cells :
- Fluorinated Compounds :
Data Table: Biological Activity Summary
Q & A
Q. How can researchers optimize the synthetic yield of (3AS,4R,6aR)-5-fluoro-...?
Methodological Answer:
- Reagent Selection : Use dichlorodicyanoquinone (DDQ) for selective oxidation of intermediates, as demonstrated in the synthesis of analogous fluorinated cyclopenta-dioxol derivatives .
- Solvent Systems : Employ a CH₂Cl₂/H₂O biphasic system to enhance reaction efficiency and minimize side reactions .
- Purification : Utilize silica gel column chromatography with gradients of ethyl acetate/hexanes (e.g., 1:5) to isolate the product from diastereomeric impurities .
Q. What analytical techniques are critical for confirming the stereochemistry of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze coupling constants (e.g., for fluorinated protons) and nuclear Overhauser effect (NOE) correlations to assign stereocenters. For example, vicinal coupling constants in -NMR can distinguish axial vs. equatorial substituents .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for novel derivatives .
- Computational Modeling : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values to validate stereochemical assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data caused by diastereomeric impurities?
Methodological Answer:
- 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton and carbon signals, differentiating between diastereomers via long-range coupling patterns .
- Isotopic Labeling : Introduce - or -labels to track specific substituents and simplify spectral interpretation.
- Spiking Experiments : Add authentic standards of suspected impurities to reaction mixtures and monitor shifts in chromatographic retention times (HPLC) or NMR peaks .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH conditions?
Methodological Answer:
- Controlled Hydrolysis Studies : Expose the compound to buffered solutions (pH 1–13) at 25–50°C and monitor degradation via HPLC-MS. Track the cleavage of the trityloxy-methyl group, a potential hydrolysis-sensitive moiety .
- Kinetic Analysis : Calculate half-lives () under acidic/basic conditions using pseudo-first-order kinetics.
- Stabilization Strategies : Evaluate protective groups (e.g., silyl ethers) for the hydroxyl group to enhance stability in aqueous media .
Q. What mechanistic insights exist for fluoride substitution reactions in analogous cyclopenta-dioxol systems?
Methodological Answer:
- Electrophilic Fluorination : Propose a mechanism involving fluorophilic reagents (e.g., Selectfluor) to introduce fluorine at the C5 position, as seen in related fluorinated dioxolanes .
- Stereochemical Outcomes : Use DFT calculations to predict transition states and rationalize the retention of configuration during fluorination .
- Byproduct Analysis : Identify competing pathways (e.g., epoxide formation) via LC-MS and adjust reaction conditions (e.g., temperature, solvent polarity) to suppress undesired routes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
